1-Hydrazinoisoquinoline

Übersicht

Beschreibung

1-Hydrazinoisoquinoline is a chemical compound with the molecular formula C9H9N3 . It is used in laboratory settings and has been the subject of various studies .

Synthesis Analysis

The synthesis of isoquinoline derivatives, which include 1-Hydrazinoisoquinoline, often involves the use of α,β-unsaturated aldehydes . These compounds are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Molecular Structure Analysis

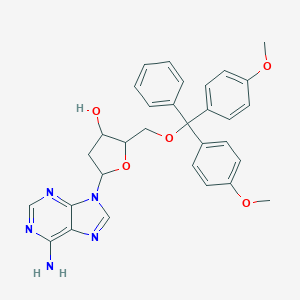

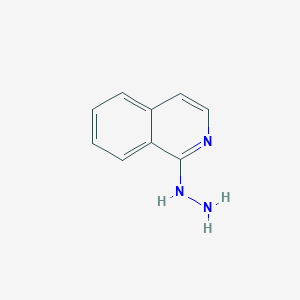

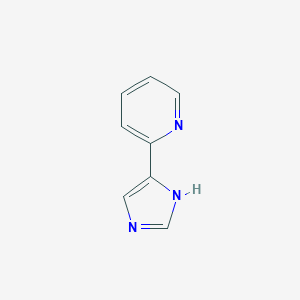

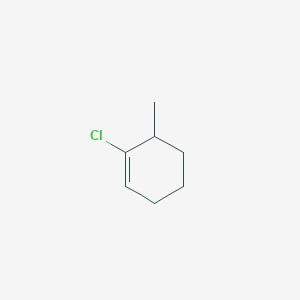

The molecular structure of 1-Hydrazinoisoquinoline consists of a quinoline ring with a hydrazine group attached . The InChI code for this compound is 1S/C9H9N3.ClH/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;/h1-6H,10H2,(H,11,12);1H .

Chemical Reactions Analysis

Quinoline and its derivatives, including 1-Hydrazinoisoquinoline, have been used in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Physical And Chemical Properties Analysis

1-Hydrazinoisoquinoline has a molecular weight of 195.65 . The compound is solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

1-Hydrazinoisoquinoline can be used in the synthesis of new biologically active compounds . For instance, it can be used to create triazolo and tetrazolo isoquinolines, which are derived from isocoumarins . These compounds have shown potential as antimicrobial agents, which could be useful in the development of new drugs .

Antifungal Activity

Compounds synthesized from 1-Hydrazinoisoquinoline have demonstrated antifungal activity . This could be particularly useful in the development of treatments for fungal infections, especially in immunocompromised patients .

Antibacterial Activity

Similarly, these compounds have also shown antibacterial activity . They could potentially be used in the development of new antibiotics, especially given the increasing prevalence of antibiotic-resistant bacteria .

Analgesic Activity

Some compounds synthesized from 1-Hydrazinoisoquinoline have demonstrated analgesic (pain-relieving) activity . This suggests potential applications in the development of new pain relief medications .

Research and Development of New Drugs

Given its role in the synthesis of biologically active compounds, 1-Hydrazinoisoquinoline could be a valuable tool in the research and development of new drugs . Its versatility and the range of compounds it can help create make it a potentially useful substance in pharmaceutical research .

Chemical Synthesis

1-Hydrazinoisoquinoline can be used in the synthesis of a variety of chemical compounds . Its properties make it a useful reagent in chemical reactions, and it could have applications in a range of industries, from pharmaceuticals to materials science .

Zukünftige Richtungen

While specific future directions for 1-Hydrazinoisoquinoline are not available, the development of new chemical entities with different mechanisms of action is essential in the fight against resistant microorganisms . The synthetic flexibility of the quinoline ring has led to the development of a wide range of structurally diverse quinoline hydrazide/hydrazone derivatives , suggesting potential future directions in the development of novel compounds with potent biological activity.

Eigenschaften

IUPAC Name |

isoquinolin-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUWJDACLDFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468508 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydrazinoisoquinoline | |

CAS RN |

15793-94-9 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main reactivity characteristic of Tetrazolo[5,1-a]isoquinolines, derived from 1-Hydrazinoisoquinoline?

A1: Tetrazolo[5,1-a]isoquinolines, synthesized from 1-Hydrazinoisoquinolines and nitrous acid, exhibit unique reactivity due to the significant double bond character of the C-5/C-6 bond and the acidity of the hydrogen at the 5-position []. This characteristic allows for selective hydrogenation, oxidation, deuterium exchange, and metallization reactions at the 5-position.

Q2: How does the chlorine substitution on Tetrazolo[5,1-a]isoquinolines influence its reactivity?

A2: Chlorine substitution on Tetrazolo[5,1-a]isoquinolines leads to different reactivity patterns depending on its position []. Chlorine at the 5-position is readily replaced via nucleophilic substitution reactions. In contrast, chlorine at the 6-position can be removed through either an elimination-addition sequence or nucleophilic substitution.

Q3: Does 1-Hydrazinoisoquinoline exhibit any pharmacological properties similar to Hydralazine?

A3: Yes, research suggests that 1-Hydrazinoisoquinoline hydrochloride shares similar pharmacological properties with Hydralazine and Dihydralazine []. These compounds demonstrate the ability to reverse adrenaline's effects and counteract the vasoconstriction caused by various agents like adrenaline, noradrenaline, histamine, and 5-hydroxytryptamine in isolated tissue preparations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)